DHCeA

Antiviral SAH hydrolase inhibition Vaccinia virus

DHCeA is the SAH hydrolase inhibitor of choice for laboratories that require reversible, fully washable enzyme inhibition for pulse‑chase, washout, or enzyme‑recovery protocols. Unlike irreversible analogs, DHCeA inhibition is completely reversed by NAD⁺ addition or dialysis. It is the only inhibitor whose co‑crystal structure with SAH hydrolase and NADH has been solved, making it the definitive template for molecular docking and structure‑based drug design. With an intermediate potency (IC₅₀ 0.1–0.7 µg/mL) that reveals subtle SAR relationships often masked by more cytotoxic analogs, DHCeA is the essential comparator for any 5′‑nor carbocyclic nucleoside research program.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
Cat. No. B1198834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHCeA
Synonyms5'-DHCA
5'-norneplanocin A
9-(2',3'-dihydroxycyclopent-4'-enyl)adenine
9-(2',3'-dihydroxycyclopent-4'-enyl)adenine, 1S-(1alpha,2alpha,5beta) isomer
9-(2',trans-3'-dihydroxycyclopent-4'-enyl)adenine
DHCeA
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESC1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h1-6,8,16-17H,(H2,11,12,13)/t5-,6-,8+/m1/s1
InChIKeyRQPALADHFYHEHK-JKMUOGBPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHCeA Procurement Guide: A Carbocyclic Adenosine Analog for S-Adenosylhomocysteine Hydrolase Research


DHCeA (9-(2',3'-dihydroxycyclopent-4'-enyl)adenine, CAS 112318-09-9; C10H11N5O2, MW 233.23), also known as 5'-norneplanocin A, is a carbocyclic adenosine analog characterized by a 4'-cyclopentene ring structure lacking the 4'-hydroxymethyl group found in neplanocin A [1][2]. This compound functions as an inhibitor of S-adenosylhomocysteine hydrolase (SAH hydrolase), an enzyme critical for the hydrolysis of S-adenosylhomocysteine to adenosine and L-homocysteine [3]. The three-dimensional structure of SAH hydrolase complexed with reduced nicotinamide adenine dinucleotide phosphate (NADH) and DHCeA has been solved, confirming its direct binding to the enzyme active site [4].

Why DHCeA Cannot Be Simply Replaced with Neplanocin A or Other Carbocyclic Adenosine Analogs


Carbocyclic adenosine analogs that inhibit SAH hydrolase—including neplanocin A, 3-deazaneplanocin A, aristeromycin, and their 5'-nor derivatives—exhibit profound differences in antiviral selectivity, cellular cytotoxicity, and inhibition reversibility that preclude simple substitution [1]. These differences stem from structural variations: DHCeA's absence of the 4'-hydroxymethyl group distinguishes it from neplanocin A, altering enzyme binding dynamics [2], while the nature of inhibition (reversible vs. irreversible) depends on substituent modifications [3]. Substituting DHCeA with an analog without verifying assay-specific performance risks compromising experimental reproducibility, as demonstrated by the 23-fold range in IC50 values (0.03–0.7 µg/mL) among SAH hydrolase inhibitors against the same cell line [1][4].

DHCeA Comparative Performance Data: Key Differentiation Metrics for Procurement Decisions


Cellular Antiviral Potency: DHCeA vs. Neplanocin A in PRK Cells

In a head-to-head comparison of SAH hydrolase inhibitors against vaccinia virus in primary rabbit kidney (PRK) cells, DHCeA exhibited an IC50 of 0.7 µg/mL, representing a 23-fold lower potency compared to neplanocin A (IC50 = 0.03 µg/mL) but 10-fold higher potency than 3-deazaneplanocin A (IC50 = 0.07 µg/mL) [1][2]. This quantitative potency ranking establishes DHCeA's intermediate activity profile within the class, enabling rational selection for assays requiring moderate inhibitory strength.

Antiviral SAH hydrolase inhibition Vaccinia virus

Cell-Type Specific Cytotoxicity: DHCeA vs. c3DHCeA in L929 Cells

Cross-study comparison of cytotoxicity in murine L929 fibroblast cells reveals that DHCeA (IC50 = 0.1 µg/mL) is approximately 3-fold less potent than its 3-deaza analog c3DHCeA (IC50 = 0.03 µg/mL) [1]. This differential cytotoxicity profile underscores that the purine ring modification (3-deaza substitution) significantly enhances activity against L929 cells, whereas DHCeA retains the adenine base structure.

Cytotoxicity L929 cells SAH hydrolase

Reversible vs. Irreversible SAH Hydrolase Inhibition: DHCeA vs. Fluoro-DHCeA

Direct comparative study of DHCeA and its fluorinated derivative fluoro-DHCeA demonstrated that both compounds exhibit comparable potency against SAH hydrolase; however, DHCeA acts as a reversible inhibitor, whereas fluoro-DHCeA produces irreversible inhibition [1][2]. Inhibition by DHCeA is fully reversed by addition of NAD⁺ or dialysis, consistent with a cofactor-depletion mechanism [3].

Enzyme inhibition kinetics Reversibility Mechanism of action

Crystallographically Validated Enzyme Binding: Structural Basis for DHCeA Differentiation

The three-dimensional structure of SAH hydrolase complexed with NADH and DHCeA has been solved by X-ray crystallography, providing atomic-level validation of its binding mode [1][2]. Unlike neplanocin A, which retains the 4'-hydroxymethyl group, DHCeA lacks this substituent, resulting in a distinct enzyme-inhibitor complex that informs structure-activity relationship studies [3].

Structural biology X-ray crystallography SAH hydrolase

DHCeA Application Scenarios: Where This SAH Hydrolase Inhibitor Delivers Differentiated Value


SAH Hydrolase Structural Biology and Crystallography Studies

DHCeA is the SAH hydrolase inhibitor of choice for X-ray crystallography and structural determination studies. Its co-crystal structure with SAH hydrolase and NADH has been solved, providing a validated structural template for molecular docking, structure-based drug design, and understanding enzyme-inhibitor interactions [1]. This established structural framework is unavailable for many other SAH hydrolase inhibitors.

Reversible Enzyme Inhibition Assays Requiring NAD⁺-Dependent Washout Recovery

For experiments requiring reversible inhibition—such as washout studies, pulse-chase protocols, or investigations of enzyme recovery kinetics—DHCeA is specifically indicated. Unlike irreversible inhibitors such as fluoro-DHCeA, DHCeA-mediated SAH hydrolase inhibition is fully reversed by NAD⁺ addition or dialysis [2][3]. This property makes DHCeA uniquely suitable for transient inhibition studies where irreversible analogs would permanently abolish enzyme activity.

Moderate-Potency Antiviral Screening and Vaccinia Virus Research

DHCeA provides an intermediate-potency option (IC50 = 0.7 µg/mL in PRK cells; 0.1 µg/mL in L929 cells) for antiviral screening programs where maximal potency analogs like neplanocin A (IC50 = 0.03 µg/mL) may be excessively cytotoxic or mask subtle structure-activity relationships [4]. Its established activity against vaccinia virus and other poxviruses positions DHCeA as a reference compound for SAH hydrolase-targeted antiviral development [5].

Comparative SAR Studies of 5'-Nor Carbocyclic Adenosine Analogs

As the prototypical 5'-nor derivative of neplanocin A (lacking the 4'-hydroxymethyl group), DHCeA serves as an essential comparator compound for structure-activity relationship (SAR) studies investigating the contribution of the 4'-substituent to SAH hydrolase inhibition, antiviral selectivity, and cytotoxicity [6][7]. Comparative analysis with neplanocin A, 3-deazaneplanocin A, and other 5'-nor derivatives enables systematic evaluation of structural determinants of biological activity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHCeA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.